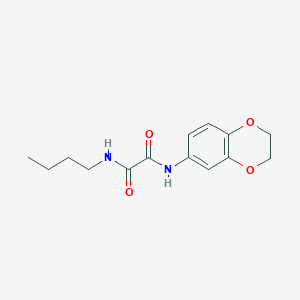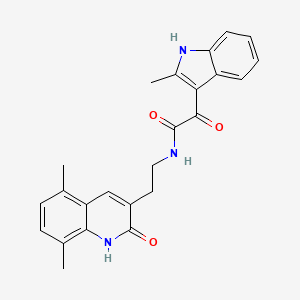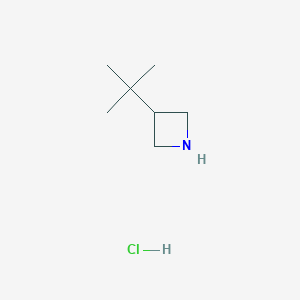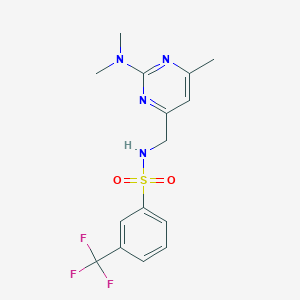
N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance . This compound belongs to the class of organic compounds known as benzo-1,4-dioxanes .
Synthesis Analysis
The synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework has been reported . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The substitution of iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .Chemical Reactions Analysis
The antibacterial potential of these molecules was ascertained by a biofilm inhibition study against Escherichia coli and Bacillus subtilis . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .Physical And Chemical Properties Analysis
“N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide” is a solid substance . It has a molecular weight of 221.25 .科学的研究の応用
Potential Antipsychotic and Neuroprotective Applications
Studies on substituted benzamides have explored their potential as atypical antipsychotic agents due to their ability to interact with dopamine and serotonin receptors. For example, structure-activity relationship studies on substituted benzamides have identified compounds with potent in vitro and in vivo activities indicative of potential atypical antipsychotic activity (Norman et al., 1996). These findings suggest that N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide could potentially be explored for similar neuroprotective or antipsychotic effects, given the relevance of benzodioxin derivatives in pharmacology.
Antitumor and Antiallergy Agents
The synthesis and process improvement of related compounds, such as N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, have shown potential antitumor effects and excellent bioactivities, indicating a possible avenue for cancer research or treatment applications (H. Bin, 2015). Additionally, derivatives of N-(4-substituted-thiazolyl)oxamic acid have been synthesized and tested for their antiallergy activity, suggesting that similar compounds could serve as potent, orally active antiallergy agents (Hargrave et al., 1983).
Antibacterial Activity
Research into substituted benzamides has also explored their bactericidal activity against resistant strains like MRSA, with certain derivatives showing promising in vitro bactericidal effects (Zadrazilova et al., 2015). This suggests a potential application for N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide in developing new antibacterial agents.
Fluorescent Chemosensors
The development of fluorescent chemosensors based on benzodioxin derivatives for detecting metal ions in living cells indicates another potential application area. Such chemosensors can offer a highly selective and sensitive method for the trace-level detection of specific ions, important in both environmental monitoring and biomedical research (Liu et al., 2019).
作用機序
While the exact mechanism of action of “N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide” is not specified in the retrieved papers, it is known that sulfonamides, which are part of the compound’s structure, are famous antibacterial drugs due to their exceptional bioactivities against numerous infections and bacterial strains .
特性
IUPAC Name |
N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-3-6-15-13(17)14(18)16-10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHULYBLWBNRLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2872117.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid](/img/structure/B2872121.png)
![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2872124.png)
![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)

![N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2872130.png)
![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872131.png)

![2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde](/img/structure/B2872138.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B2872140.png)